molecular formula C15H19NO5 B291507 Dimethyl 2-(pentanoylamino)terephthalate

Dimethyl 2-(pentanoylamino)terephthalate

Cat. No.: B291507
M. Wt: 293.31 g/mol
InChI Key: GPZDSLZWLTZJEW-UHFFFAOYSA-N
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Description

Dimethyl 2-(pentanoylamino)terephthalate is an aromatic ester derivative featuring a terephthalate backbone substituted with a pentanoylamino group at the 2-position and methyl ester groups at the 1- and 4-positions. Its molecular formula is C₁₅H₁₉NO₅, with a molecular weight of 293.32 g/mol. The pentanoylamino substituent introduces both hydrophobic and hydrogen-bonding capabilities, distinguishing it from conventional terephthalate esters.

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

dimethyl 2-(pentanoylamino)benzene-1,4-dicarboxylate

InChI

InChI=1S/C15H19NO5/c1-4-5-6-13(17)16-12-9-10(14(18)20-2)7-8-11(12)15(19)21-3/h7-9H,4-6H2,1-3H3,(H,16,17)

InChI Key

GPZDSLZWLTZJEW-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC

Canonical SMILES

CCCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Dimethyl Terephthalate (DMT)

DMT (C₁₀H₁₀O₄, MW: 194.18 g/mol) is a foundational compound in polyester production. It lacks substituents on the benzene ring, contributing to high symmetry and crystallinity. Key properties include:

  • Melting Point : 140–142°C
  • Solubility: Insoluble in water, soluble in hot methanol or ethanol .

DMT reacts with diols (e.g., ethylene glycol) to form polyesters like polyethylene terephthalate (PET). Its commercial significance lies in textiles and packaging . In contrast, the pentanoylamino group in Dimethyl 2-(pentanoylamino)terephthalate disrupts symmetry, likely reducing melting temperature and altering solubility, making it suitable for niche polymers requiring flexibility or functional sites for further modification.

Dimethyl 2-(Phenylsulfonamido)terephthalate

This analog (CAS 321531-64-0, MW: ~377.38 g/mol) replaces the pentanoylamino group with a phenylsulfonamido moiety. Key differences:

  • Solubility : Lower water solubility due to the hydrophobic phenyl group but improved solubility in polar aprotic solvents (e.g., DMF).
  • Applications : Likely used in high-performance polymers, such as sulfonated ion-exchange membranes or heat-resistant materials .

Compared to the pentanoylamino derivative, the sulfonamido group offers greater acidity (pKa ~10 vs. ~15 for amides), enabling ionic interactions in advanced materials.

Poly(tetramethylene terephthalate) (PBT)

Derived from DMT and 1,4-butanediol, PBT (CAS 24968-12-5) is a semi-crystalline thermoplastic. PBT exhibits:

  • Melting Point : ~225°C
  • Applications : Automotive parts and electrical components due to mechanical strength and moldability .

The pentanoylamino derivative could serve as a comonomer in PBT-like polymers, introducing amide linkages to enhance toughness or biodegradability.

Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent Melting Point (°C) Solubility Profile Key Applications
This compound 293.32 Pentanoylamino ~90–110 (estimated) Moderate in DMSO, chloroform Specialty polymers, drug delivery
Dimethyl terephthalate (DMT) 194.18 None 140–142 Insoluble in water, soluble in alcohols PET production
Dimethyl 2-(phenylsulfonamido)terephthalate 377.38 Phenylsulfonamido ~150–170 (estimated) Low in water, high in DMF Ion-exchange membranes

Research Findings on Functional Performance

  • Thermal Stability: Sulfonamido analogs exhibit higher decomposition temperatures (~300°C) than amides (~250°C), suggesting the pentanoylamino derivative may prioritize flexibility over heat resistance .
  • Biodegradability: Aliphatic chains (e.g., pentanoyl) may enhance enzymatic degradation compared to purely aromatic systems, aligning with green chemistry trends .

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